3-Hydroxydecanoic acid
Overview
Description
3-Hydroxydecanoic acid is a medium-chain fatty acid that is decanoic acid substituted at position 3 by a hydroxy group. It has a role as an antimitotic and an Escherichia coli metabolite . It is a 3-hydroxy fatty acid and a medium-chain fatty acid .
Synthesis Analysis
A dual cellular–heterogeneous catalyst strategy has been used to produce olefins from glucose using a selective hydrolase to generate an activated intermediate that is readily deoxygenated . Using a new family of iterative thiolase enzymes, a microbial strain was genetically engineered that produces 4.3 ± 0.4 g l−1 of fatty acid from glucose with 86% captured as 3-hydroxyoctanoic and 3-hydroxydecanoic acids .Molecular Structure Analysis
The molecular formula of 3-Hydroxydecanoic acid is C10H20O3 . The exact mass is 188.14 and the molecular weight is 188.270 .Chemical Reactions Analysis
In a dual cellular–heterogeneous catalytic strategy, 3-hydroxydecanoic acid was produced from glucose using a selective hydrolase to generate an activated intermediate that is readily deoxygenated . This 3-hydroxy substituent serves as a leaving group that enables heterogeneous tandem decarboxylation–dehydration routes to olefinic products on Lewis acidic catalysts without the additional redox input required for enzymatic or chemical deoxygenation of simple fatty acids .Physical And Chemical Properties Analysis
The elemental analysis of 3-Hydroxydecanoic acid is: C, 63.80; H, 10.71; O, 25.49 .Scientific Research Applications
Catalytic Deoxygenation
The compound can be used in the catalytic deoxygenation process to produce secondary alcohols and alkanes . This process involves the selective deoxygenation of bio-derivable 3-hydroxydecanoic acid to either linear alkanes or secondary alcohols in an aqueous phase and H2-atmosphere over supported metal catalysts .
Production of Flavoring Agents and Fragrances
In the absence of a Brønsted acidic additive, 2-nonanol and 3-decanol can be produced from 3-hydroxydecanoic acid with a yield of 79% and 6% respectively . Both of these compounds can be used in food and perfume industries as flavoring agents and fragrances .
Production of Diesel and Jet Fuels
3-Hydroxydecanoic acid can be fully deoxygenated to nonane and decane, which are both well-established as diesel and jet fuels . This is achieved with the help of a bifunctional Ru/HZSM-5 catalyst .
Triggering Immunity in Plants
Medium-chain 3-hydroxy fatty acid (mc-3-OH-FA) metabolites, including 3-hydroxydecanoic acid, can trigger LORE-dependent immunity in plants . The mc-3-OH-FAs are sensed in a chain length and hydroxylation-specific manner, with free ®-3-hydroxydecanoic acid representing the strongest immune elicitor .
Stimulation of Plant Defense Mechanisms
3-Hydroxydecanoic acid has been identified as responsible for the strong stimulation of plant defense mechanisms . This is particularly relevant in the context of amphiphilic compounds composed of 1 or 2 units of L-rhamnose, acting as a hydrophilic head, linked to a 3-(hydroxyalkanoyloxy)alkanoic acid (HAA) fatty tail .
Safety And Hazards
properties
IUPAC Name |
3-hydroxydecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSSBMZUBSBFJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
120659-40-7 | |
Record name | Decanoic acid, 3-hydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120659-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40864486 | |
Record name | (±)-3-Hydroxydecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxydecanoic acid | |
CAS RN |
14292-26-3, 5561-87-5, 33044-91-6 | |
Record name | (±)-3-Hydroxydecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14292-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decanoic acid, 3-hydroxy-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxydecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Myrmicacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033044916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (±)-3-Hydroxydecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYDECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGH24U4AMF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-hydroxydecanoic acid interact with plants to induce an immune response?
A1: 3-Hydroxydecanoic acid acts as a microbe-associated molecular pattern (MAMP) recognized by the plant immune receptor LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) in Arabidopsis thaliana. [, ] While the precise binding mechanism remains to be elucidated, studies indicate that the chain length and hydroxylation pattern of 3-hydroxydecanoic acid are crucial for LORE recognition and subsequent activation of plant defense responses. [] Interestingly, LORE orthologues in some Arabidopsis species like Arabidopsis lyrata have lost the ability to respond to 3-hydroxydecanoic acid due to defects in the receptor's extracellular domain. []
Q2: What role does 3-hydroxydecanoic acid play in bacterial communities?
A2: As a constituent of rhamnolipids, 3-hydroxydecanoic acid contributes to the surface-active properties of these biosurfactants produced by bacteria like Pseudomonas aeruginosa. [, ] Rhamnolipids play crucial roles in various bacterial processes, including biofilm formation, motility, and interaction with the environment. []
Q3: What is the molecular formula and weight of 3-hydroxydecanoic acid?
A3: The molecular formula of 3-hydroxydecanoic acid is C10H20O3, and its molecular weight is 188.26 g/mol.
Q4: What spectroscopic techniques are used to characterize 3-hydroxydecanoic acid?
A4: Common spectroscopic methods used for structural characterization of 3-hydroxydecanoic acid and related compounds include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the structure and stereochemistry of the molecule. [, , , ]
- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, , , , ]
- Infrared (IR) spectroscopy: Identifies functional groups present in the molecule, such as hydroxyl and carboxylic acid groups. [, ]
Q5: How does incorporating 3-hydroxydecanoic acid affect the properties of polyhydroxyalkanoate (PHA) biopolymers?
A5: 3-Hydroxydecanoic acid is a common monomer found in medium-chain-length PHAs. Its presence, along with other monomers like 3-hydroxyoctanoic acid, influences the polymer's properties, potentially impacting its flexibility, crystallinity, and degradation rate. [, , ]
Q6: Can 3-hydroxydecanoic acid be used to improve the efficacy of existing antifungal agents?
A6: Research suggests that incorporating 3-hydroxydecanoic acid into polyhydroxyalkanoate films containing antifungal polyenes like nystatin and amphotericin B can enhance their activity against various pathogenic fungi. [] This synergistic effect makes these formulations promising candidates for applications like transdermal patches and implant coatings. []
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